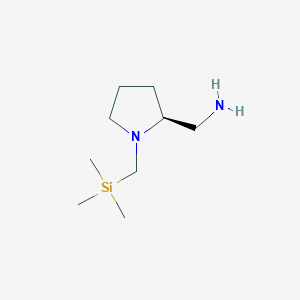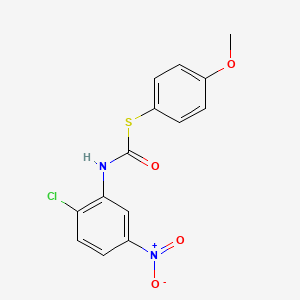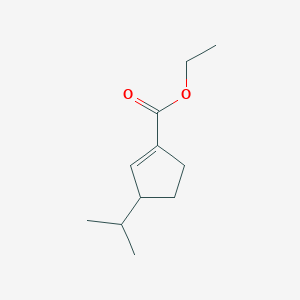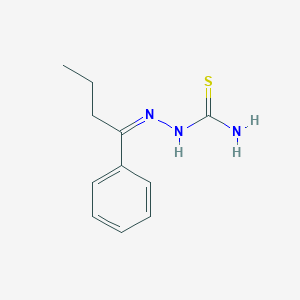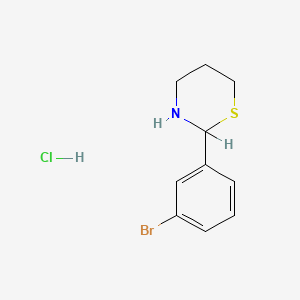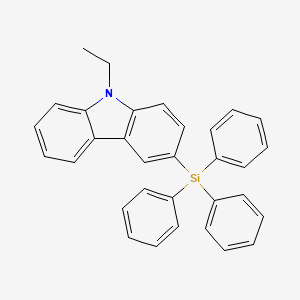
9-Ethyl-3-(triphenylsilyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3-(triphenylsilyl)carbazole is an organic compound with the molecular formula C32H27NSi It is a derivative of carbazole, a heterocyclic aromatic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(triphenylsilyl)carbazole typically involves the reaction of 9-ethylcarbazole with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-(triphenylsilyl)carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
9-Ethyl-3-(triphenylsilyl)carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(triphenylsilyl)carbazole involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives are known to reactivate the p53 molecular signaling pathway, leading to the induction of apoptosis in cancer cells. This compound may also influence other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the triphenylsilyl group, making it less bulky and potentially less reactive.
3-Chloro-9-ethylcarbazole: Contains a chlorine atom instead of the triphenylsilyl group, leading to different reactivity and applications.
9-Methylcarbazole: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
9-Ethyl-3-(triphenylsilyl)carbazole is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science.
Properties
CAS No. |
18834-05-4 |
|---|---|
Molecular Formula |
C32H27NSi |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(9-ethylcarbazol-3-yl)-triphenylsilane |
InChI |
InChI=1S/C32H27NSi/c1-2-33-31-21-13-12-20-29(31)30-24-28(22-23-32(30)33)34(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-24H,2H2,1H3 |
InChI Key |
QPVCCDIPVRCJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
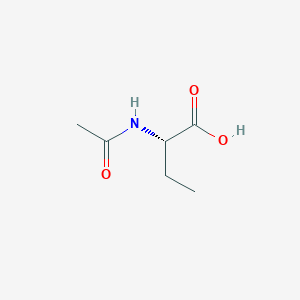

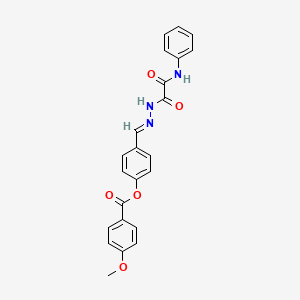
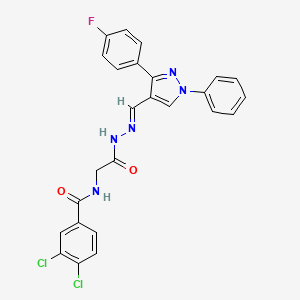
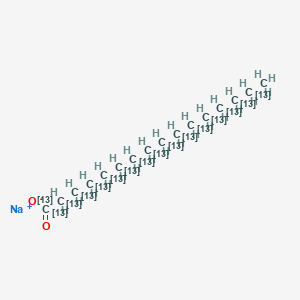
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
